Cas no 102694-32-6 (Peryleno[1,2-b]oxirene-7,11-dione,7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aR,8aR,8bS,8cR)-)
![Peryleno[1,2-b]oxirene-7,11-dione,7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aR,8aR,8bS,8cR)- structure](https://it.kuujia.com/scimg/cas/102694-32-6x500.png)
102694-32-6 structure
Nome del prodotto:Peryleno[1,2-b]oxirene-7,11-dione,7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aR,8aR,8bS,8cR)-
Peryleno[1,2-b]oxirene-7,11-dione,7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aR,8aR,8bS,8cR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Peryleno[1,2-b]oxirene-7,11-dione,7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aR,8aR,8bS,8cR)-
- stemphyltoxin III
- (8bS,8cR)-1,6,8c-trihydroxy-7a,8a,8b,8c-tetrahydroperylo[1,2-b]oxirene-7,11-dione
- CCRIS 3973
- Perylo(1,2-b)oxirane-7,11-dione, 7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aalpha,8aalpha,8balpha,8calpha)-(+)-
- Perylo(1,2-b)oxirene-7,11-dione, 7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aR-(7aalpha,8aalpha,8bbeta,8calpha))-
- (10R,11S)-5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,8,16,18-heptaene-7,15-dione
- DTXSID90908001
- 3,6a,10-trihydroxy-4,9-dioxo-4,6a,6b,7,8,9-hexahydro-7,8-epoxyperylene
- 102694-32-6
- 1,6,8c-Trihydroxy-7a,8a,8b,8c-tetrahydroperylo[1,2-b]oxirene-7,11-dione
-
- Inchi: InChI=1S/C20H12O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-6,16,18-19,21-22,25H/t16-,18?,19?,20-/m0/s1
- Chiave InChI: OXZKROMWFXHLSV-ACAXCVFMSA-N
- Sorrisi: OC1C=CC2=C3[C@@]([C@@H]4C5OC5C(=O)C5C4=C2C=CC=5O)(O)C=CC(=O)C=13
Proprietà calcolate
- Massa esatta: 348.06336
- Massa monoisotopica: 348.06338810g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 0
- Complessità: 732
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 107Ų
Proprietà sperimentali
- PSA: 107.36
Peryleno[1,2-b]oxirene-7,11-dione,7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aR,8aR,8bS,8cR)- Letteratura correlata
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
5. Back matter
102694-32-6 (Peryleno[1,2-b]oxirene-7,11-dione,7a,8a,8b,8c-tetrahydro-1,6,8c-trihydroxy-, (7aR,8aR,8bS,8cR)-) Prodotti correlati
- 2171191-05-0(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid)
- 2138278-29-0(5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)
- 1204742-76-6(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine)
- 1804855-71-7(3-Chloro-2-(difluoromethyl)-4-hydroxypyridine-5-methanol)
- 1806863-30-8(Methyl 5-(difluoromethyl)-4-iodo-2-nitropyridine-3-carboxylate)
- 21487-49-0(3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)
- 865657-18-7(3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-(3-fluorophenyl)methyl-1,4-dihydroquinolin-4-one)
- 2228319-07-9(3-(2-methanesulfonylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1805589-36-9(Ethyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate)
- 954696-26-5(3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(3-methoxyphenyl)urea)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
